

Application Notes and Protocols for Acid Violet 17 in Histological Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Violet 17

Cat. No.: B1450915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17, also known as Coomassie Violet R200, is an anionic triphenylmethane dye.^[1] In histological and cytological applications, it functions as an acid dye, demonstrating an affinity for cationic (basic) tissue components.^[1] Its primary staining mechanism is through electrostatic interactions, where the negatively charged dye molecules bind to positively charged proteins in the cytoplasm, connective tissue, and muscle fibers.^[1] While extensively utilized in forensic science for the enhancement of protein-rich evidence such as bloodstains, its application in routine histology is less documented.^{[1][2][3][4][5][6]} Nevertheless, its strong protein-staining capabilities suggest its utility as a general cytoplasmic and connective tissue stain and as a vital stain for specific cell types.^{[1][7]}

These application notes provide protocols for the use of **Acid Violet 17** in general histological staining of paraffin-embedded tissue sections and as a vital stain for retinal pigment epithelial cells.

Data Summary

The following tables summarize the key quantitative data for the described applications of **Acid Violet 17**.

Table 1: Staining Solution and Incubation Parameters for Paraffin-Embedded Tissue Sections

Parameter	Value	Reference
Acid Violet 17 Concentration	1 g / 1000 ml (0.1%)	[1]
Solvent Composition	750 ml Distilled Water, 200 ml 95% Ethanol, 50 ml Glacial Acetic Acid	[1]
Staining Time	5 - 10 minutes	[1]
Differentiating Solution	0.5% Glacial Acetic Acid in 95% Ethanol	[1]

Table 2: Parameters for Vital Staining of Retinal Pigment Epithelial (RPE) Cells

Parameter	Value	Reference
Acid Violet 17 Concentration	< 0.125 mg/mL	[7]
Exposure Time	30 seconds to 5 minutes	[7]
Observation	Well-tolerated at concentrations < 0.125 mg/mL	[7]
Toxicity	Concentrations \geq 0.25 mg/mL can reduce viability and induce dedifferentiation with long-term exposure.	[7]

Experimental Protocols

Protocol 1: General Histological Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from the forensic application of **Acid Violet 17** for staining proteinaceous materials and is provided as a starting point for staining paraffin-embedded tissue sections.[1]

Materials:

- **Acid Violet 17** powder
- Distilled water
- 95% Ethanol
- Glacial Acetic Acid
- Xylene
- Graded alcohols (100%, 95%, 70%)
- Permanent mounting medium
- Formalin-fixed, paraffin-embedded tissue sections on slides

Reagent Preparation:

- **Acid Violet 17** Staining Solution:
 - **Acid Violet 17**: 1 g
 - Distilled Water: 750 mL
 - 95% Ethanol: 200 mL
 - Glacial Acetic Acid: 50 mL
 - Dissolve the **Acid Violet 17** powder in the distilled water, then add the ethanol and acetic acid. Mix well.
- Differentiating Solution:
 - 0.5% Glacial Acetic Acid in 95% Ethanol

Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by immersing them in a graded series of alcohols: 100%

ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes). c. Rinse in distilled water.

- Staining: a. Immerse the slides in the **Acid Violet 17** staining solution for 5-10 minutes.
- Rinsing: a. Briefly rinse the slides in distilled water.
- Differentiation: a. Dip slides in the differentiating solution (0.5% Glacial Acetic Acid in 95% Ethanol) for a few seconds to remove excess stain. This step should be monitored visually to achieve the desired staining intensity.
- Dehydration and Mounting: a. Dehydrate the sections through a graded series of alcohols: 70% ethanol (1 minute), 95% ethanol (1 minute), and 100% ethanol (2 changes, 2 minutes each). b. Clear in two changes of xylene for 3 minutes each. c. Mount with a permanent mounting medium.

Expected Results:

- Cytoplasm, Muscle, Collagen, and Red Blood Cells: Varying shades of violet/purple.

Protocol 2: Vital Staining of Retinal Pigment Epithelial (RPE) Cells

This protocol is based on a study of the biocompatibility of **Acid Violet 17** on bovine RPE cells and can be adapted for similar in vitro applications.^[7]

Materials:

- **Acid Violet 17**
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS)
- Cultured RPE cells

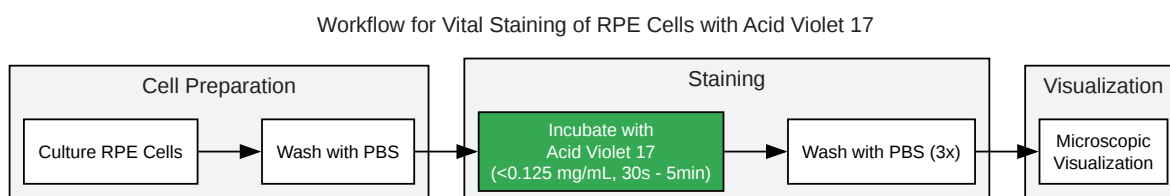
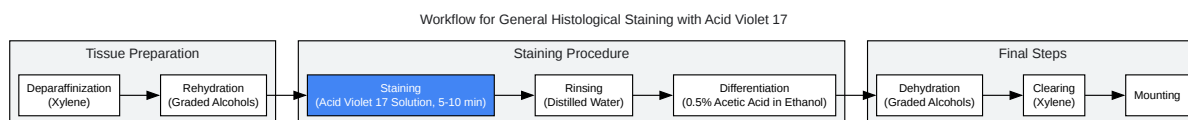
Reagent Preparation:

- **Acid Violet 17** Staining Solution:
 - Prepare a stock solution of **Acid Violet 17**.
 - Dilute the stock solution in the appropriate solvent to final concentrations ranging from 0.0625 mg/mL to 0.5 mg/mL. A concentration of less than 0.125 mg/mL is recommended for maintaining cell viability.^[7]

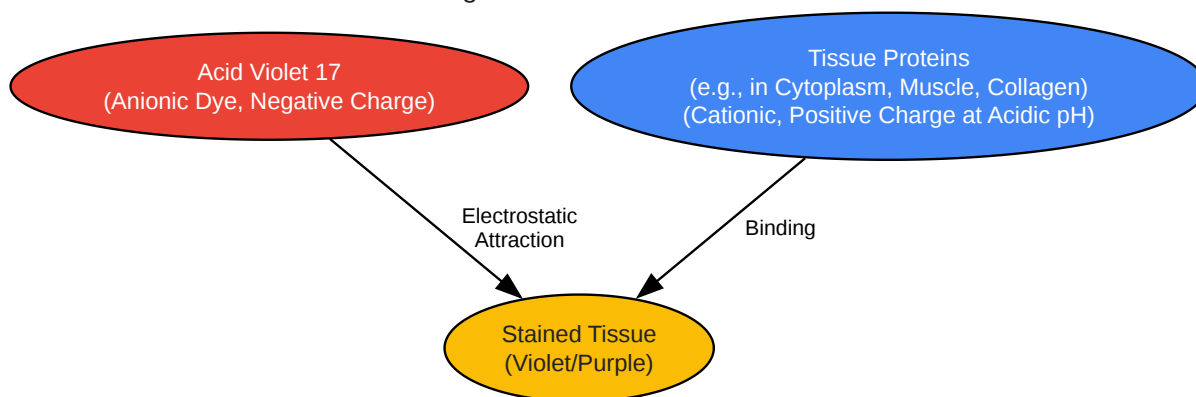
Procedure:

- Cell Culture: a. Culture RPE cells to the desired confluency in a suitable culture vessel.
- Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells with PBS. c. Add the prepared **Acid Violet 17** staining solution to the cells. d. Incubate for 30 seconds to 5 minutes.
- Washing: a. Aspirate the staining solution. b. Wash the cells three times with PBS to remove excess stain.
- Visualization: a. Visualize the cells using a light microscope. Stained structures, such as the internal limiting membrane, may be observed.^[7]

Visualizations



Staining Mechanism of Acid Violet 17



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. [bvda.com](#) [[bvda.com](#)]
- 3. [bvda.com](#) [[bvda.com](#)]
- 4. [hilarispublisher.com](#) [[hilarispublisher.com](#)]
- 5. Laboratory Processing Reagent – Acid Violet 17 – Forensic Pocket Guide [[forensicpocketguide.com](#)]
- 6. [medtechforensics.com](#) [[medtechforensics.com](#)]
- 7. Biocompatibility of the vital dye Acid Violet-17 on retinal pigment epithelial cells - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [Application Notes and Protocols for Acid Violet 17 in Histological Staining]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450915#acid-violet-17-in-histology-for-staining-tissues-and-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com